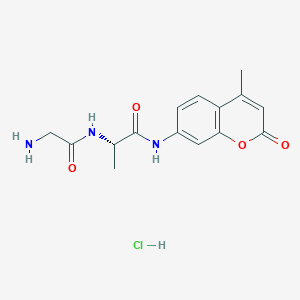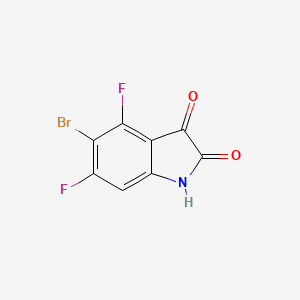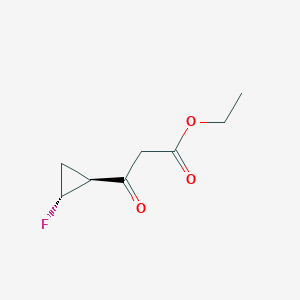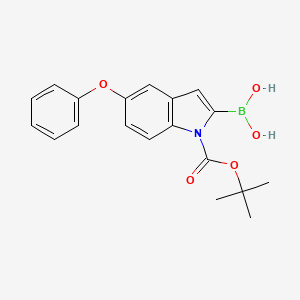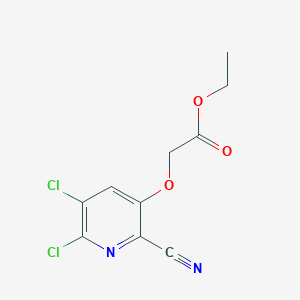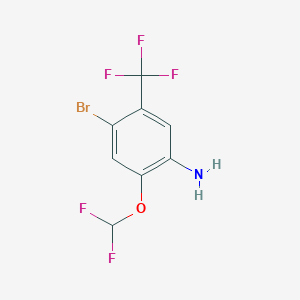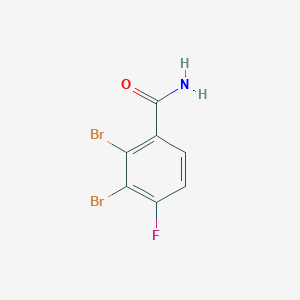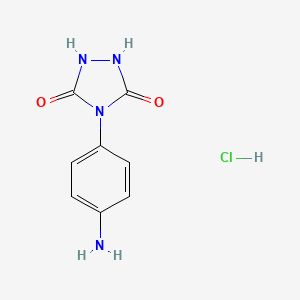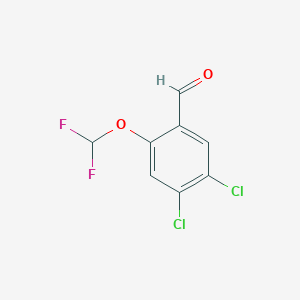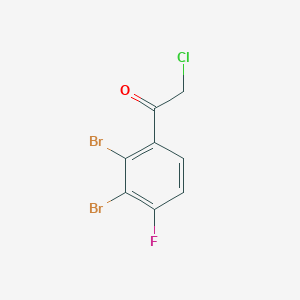
6-Bromo-3,3-difluoroindolin-2-one
Overview
Description
6-Bromo-3,3-difluoroindolin-2-one is a chemical compound with the molecular formula C8H4BrF2NO . It has a molecular weight of 248.02 g/mol .
Synthesis Analysis
The synthesis of 6-Bromo-3,3-difluoroindolin-2-one involves the use of Bis(2-methoxyethyl)aminosulfur trifluoride (deoxo-fluor, 50% solution in THF). This is added dropwise over 30 minutes to a suspension of 6-bromoisatin in DCM at room temperature with stirring . After being quenched with sodium bicarbonate solution, the reaction mixture is extracted with ethyl acetate and washed with brine. The solvent is then removed, and the residue is purified by silica gel chromatography .Scientific Research Applications
Organic Synthesis
6-Bromo-3,3-difluoroindolin-2-one: is a valuable building block in organic synthesis. Its reactive bromo and difluoro groups make it a versatile intermediate for constructing complex molecular architectures. It’s particularly useful in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. Indole derivatives, for instance, exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The introduction of the difluoro moiety can enhance the metabolic stability and bioavailability of these therapeutic agents.
Pharmacology
6-Bromo-3,3-difluoroindolin-2-one: is used in pharmaceutical testing as a reference standard due to its purity and stability. It helps in the development of new drugs by providing a benchmark for compound identification and quantification during the drug discovery process .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly in the context of halogen bonding. The bromo and difluoro groups can mimic certain biological interactions, aiding in the understanding of biochemical pathways .
Chemical Engineering
Chemical engineers may utilize 6-Bromo-3,3-difluoroindolin-2-one in process development and optimization. Its well-defined properties, such as boiling point and solubility, allow for precise control over reaction conditions, which is crucial for scaling up chemical processes .
Materials Science
The compound’s unique structure makes it a candidate for the development of advanced materials. For example, its incorporation into polymers could lead to materials with novel properties, such as increased resistance to degradation or improved thermal stability .
Environmental Science
Researchers in environmental science might explore the use of 6-Bromo-3,3-difluoroindolin-2-one in the degradation of pollutants. Its reactivity could be harnessed to break down harmful chemicals in the environment, contributing to cleaner and safer ecosystems .
Analytical Chemistry
Finally, in analytical chemistry, 6-Bromo-3,3-difluoroindolin-2-one can be used as a standard in chromatographic methods to ensure the accuracy and precision of analytical measurements. Its stability under various conditions makes it an ideal compound for method calibration .
Safety and Hazards
The safety information available indicates that 6-Bromo-3,3-difluoroindolin-2-one may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower (P303+P361+P353) .
properties
IUPAC Name |
6-bromo-3,3-difluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRAAULUIAIYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-difluoroindolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




